molecular formula C6H8ClN B126416 1-Methylpyridinium chloride CAS No. 7680-73-1

1-Methylpyridinium chloride

Cat. No.: B126416
CAS No.: 7680-73-1
M. Wt: 129.59 g/mol
InChI Key: QAIGYXWRIHZZAA-UHFFFAOYSA-M
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Description

1-Methylpyridinium chloride is an organic compound with the chemical formula C6H8ClN. It is a quaternary ammonium salt derived from pyridine, where a methyl group is attached to the nitrogen atom, forming a positively charged pyridinium ion. This compound is known for its crystalline structure, typically appearing as colorless to pale yellow crystals. It is soluble in water and various organic solvents and has a melting point of approximately 144°C .

Scientific Research Applications

1-Methylpyridinium chloride has a wide range of applications in scientific research:

Safety and Hazards

1-Methylpyridinium chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure . The target organs include the respiratory system .

Mechanism of Action

Target of Action

1-Methylpyridinium chloride is an ion with the formula C5H5NCH+3 . It is the N-methylated derivative of pyridine It is under investigation by scientists regarding its potential anti-carcinogenic properties .

Mode of Action

It is known to behave as an ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature. At ambient temperatures, these are some of the most interesting new materials, because they are liquid organic salts.

Biochemical Pathways

It is known that the compound is formed during the roasting of coffee beans from its precursor chemical, trigonelline . This suggests that it may play a role in the biochemical pathways related to the metabolism of coffee and its components.

Result of Action

It is under investigation for its potential anti-carcinogenic properties, particularly an effect on colon cancer .

Action Environment

It is known to behave as an ionic liquid , suggesting that it may be stable and active in a variety of environments, including those with varying temperatures .

Preparation Methods

1-Methylpyridinium chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpyridine with hydrochloric acid. This reaction typically occurs under controlled conditions to ensure the formation of the desired product . Another method involves the use of Dowex 1-X 8 (Cl) resin in water under an inert atmosphere, yielding a high purity product . Industrial production methods often utilize similar reaction conditions but on a larger scale, ensuring efficient and cost-effective synthesis.

Chemical Reactions Analysis

1-Methylpyridinium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Methylpyridinium chloride is part of a broader class of pyridinium salts, which are known for their diverse applications. Similar compounds include:

    N-Methylpyridinium iodide: Similar in structure but with an iodide ion instead of chloride.

    N-Butylpyridinium chloride: Features a butyl group instead of a methyl group.

    Pyridinium chloride: Lacks the methyl group, making it less hydrophobic.

Compared to these compounds, this compound is unique due to its specific balance of hydrophilicity and hydrophobicity, making it particularly effective in certain catalytic and biological applications .

Properties

IUPAC Name

1-methylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N.ClH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIGYXWRIHZZAA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

694-56-4 (Parent)
Record name N-Methylpyridinium chloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50932185
Record name 1-Methylpyridin-1-ium chloride
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Molecular Weight

129.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7680-73-1, 14401-93-5
Record name Pyridinium, 1-methyl-, chloride (1:1)
Source CAS Common Chemistry
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Record name N-Methylpyridinium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylpyridinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylpyridin-1-ium chloride
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Record name 1-methylpyridinium chloride
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Record name N-METHYLPYRIDINIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-methylpyridinium chloride?

A1: The molecular formula of this compound is C6H8ClN, and its molecular weight is 125.57 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies have investigated the spectroscopic properties of this compound using techniques like FTIR, Raman, and NMR. For example, one study used these techniques to analyze the structure of 2,3-dicarboxy-1-methylpyridinium chloride. [] Another study utilized FTIR and Raman spectroscopy to analyze the structure of 4-carboxy-1-methylpyridinium chloride. [] These spectroscopic methods are crucial for identifying and characterizing the compound.

Q3: Is there any information about the stability of this compound under different conditions?

A3: Yes, research on pralidoxime chloride, a related compound, provides insights into stability. Studies show that its degradation rate increases with increasing pH and concentration. [] The degradation products identified include 2-cyano-, 2-carboxamido-, and 2-carboxy-1-methyl-pyridinium chlorides, this compound, cyanide ion, ammonia, and carbon dioxide. This information highlights the importance of considering pH and concentration during storage and formulation.

Q4: Does this compound exhibit any catalytic properties?

A4: While not a catalyst itself, this compound serves as a building block for compounds with catalytic applications. One example is 4,4′,4″-(pyridine-2,4,6-triyl)tris(this compound), which acts as a relay compound in electron transfer processes from dyes to catalysts. [] This electron transfer relay system can be valuable in various catalytic applications, including photocatalysis and electrocatalysis.

Q5: Have there been any computational studies on this compound?

A5: Yes, ab initio molecular dynamics simulations have been used to explore the behavior of an excess electron in this compound-based ionic liquids. [] The simulations revealed that the excess electron resides in cation π*-type orbitals, switching between localized and delocalized states. These findings are crucial for understanding electron transfer processes in such ionic liquids.

Q6: How do structural modifications of this compound affect its biological activity?

A6: While specific SAR studies on this compound are limited in the provided literature, research on similar pyridinium aldoximes offers valuable insights. For instance, changing the position of the hydroxyiminomethyl group on the pyridinium ring significantly influences the reactivation potency of organophosphate-inhibited acetylcholinesterase. [, ] Additionally, incorporating specific functional groups, like carbamoyl groups, can enhance the binding affinity and reactivation rate. [, ] These findings suggest that even minor structural changes can substantially impact the biological activity of these compounds.

Q7: What are the strategies for improving the stability and solubility of this compound-based compounds?

A7: Research on pralidoxime chloride formulation provides valuable insights. One study explored its stability in concentrated acidic solutions and identified various degradation products. [] While specific formulation strategies for this compound aren't detailed in the provided literature, common approaches for enhancing stability and solubility include adjusting pH, using appropriate buffer systems, adding stabilizers like antioxidants, and exploring different salt forms or prodrug strategies.

Q8: What analytical techniques are used to characterize and quantify this compound?

A8: Several analytical techniques are employed to study this compound and its derivatives. These include:

  • High-performance liquid chromatography (HPLC): Used to quantify pralidoxime chloride and its decomposition products. [] This method offers high sensitivity and reproducibility for analyzing these compounds in various matrices.
  • Ion-selective electrodes: Employed to detect cyanide, a potential degradation product of pralidoxime chloride. [] This method provides a simple and rapid way to monitor cyanide levels.
  • Mass spectrometry (MS): Utilized to identify degradation products of pralidoxime chloride. [] MS provides detailed information about the molecular weight and structure of the analyzed compounds.

Q9: What is known about the environmental impact and degradation of this compound?

A9: Although the provided literature doesn't directly address the environmental impact of this compound, research on its structural analog, 4-carboxy-1-methylpyridinium chloride, offers relevant information. This compound is a photolytic product of the herbicide paraquat and can be metabolized by certain bacteria. [, ] Understanding the microbial degradation pathways of related compounds can provide insights into the potential environmental fate of this compound.

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